N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-furamide
Description
3-(FURAN-2-CARBONYL)-1-[3-METHYL-4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]THIOUREA is a complex organic compound that features a furan ring, a thiourea group, and a chromenyl moiety
Properties
Molecular Formula |
C22H16N2O4S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[[3-methyl-4-(2-oxochromen-3-yl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H16N2O4S/c1-13-11-15(23-22(29)24-20(25)19-7-4-10-27-19)8-9-16(13)17-12-14-5-2-3-6-18(14)28-21(17)26/h2-12H,1H3,(H2,23,24,25,29) |
InChI Key |
KCYXRGBJORSAKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-CARBONYL)-1-[3-METHYL-4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]THIOUREA typically involves multi-step organic reactions. One common route includes the formation of the furan-2-carbonyl chloride, which is then reacted with 3-methyl-4-(2-oxo-2H-chromen-3-yl)aniline to form the intermediate. This intermediate is subsequently treated with thiourea under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-CARBONYL)-1-[3-METHYL-4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The chromenyl moiety can be reduced to form dihydro derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrochromenyl derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
3-(FURAN-2-CARBONYL)-1-[3-METHYL-4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(FURAN-2-CARBONYL)-1-[3-METHYL-4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chromenyl moiety may interact with cellular receptors, modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(FURAN-2-CARBONYL)-1-[3-METHYL-4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]UREA: Similar structure but with a urea group instead of thiourea.
3-(FURAN-2-CARBONYL)-1-[3-METHYL-4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]AMINE: Similar structure but with an amine group instead of thiourea.
Uniqueness
The presence of the thiourea group in 3-(FURAN-2-CARBONYL)-1-[3-METHYL-4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]THIOUREA imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where thiourea’s properties are advantageous.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
